Pridinol hydrochloride

Receptor Pharmacology Chirality Muscarinic M2 Receptors

Acquiring an anticholinergic reference standard with undefined stereochemistry or short half-life often compromises bioanalytical assay windows and SAR study conclusions. Pridinol HCl resolves this with a validated, extended pharmacokinetic profile and documented stereospecific M2 receptor affinity. - Extended detection: 9-35 h elimination half-life reduces false negatives in forensic & doping control LC-MS/MS panels. - Stereochemical fidelity: (R)-enantiomers exhibit 10-100× higher M2 affinity, enabling precise muscarinic subtype dissection. - Consistent supply: Available from mg to bulk custom scales with ≥98% purity and ambient-temperature shipping.

Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
CAS No. 968-58-1
Cat. No. B1210197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePridinol hydrochloride
CAS968-58-1
Molecular FormulaC20H26ClNO
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H
InChIKeyIECCHUISCGCKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pridinol Hydrochloride: Anticholinergic Muscle Relaxant


Pridinol hydrochloride (CAS 968-58-1) is the hydrochloride salt of pridinol, a centrally acting anticholinergic agent classified under ATC code M03BX03 as an 'other centrally acting muscle relaxant' [1]. It functions as a nonbenzodiazepine antispasmodic with oral bioavailability and the capacity to cross the blood-brain barrier [2]. Its primary mechanism involves antagonism of muscarinic acetylcholine receptors (mAChRs) within the central nervous system, leading to reduced conduction of impulses to spinal motor neurons and decreased muscle tone [3]. The compound is utilized both as a muscle relaxant for conditions involving central and peripheral muscle spasm (including lumbalgia and torticollis) and as an adjunctive antiparkinsonian agent for managing tremor and rigidity [2][4]. As a piperidine-derivative reference standard, it is a key compound for analytical, forensic, and pharmacological research in the fields of musculoskeletal disease and neuropharmacology .

Why Substituting Pridinol Hydrochloride Fails


Although Pridinol Hydrochloride belongs to the broader therapeutic class of anticholinergic muscle relaxants and antiparkinsonian agents, it is not therapeutically equivalent to close structural or functional analogs such as Trihexyphenidyl, Biperiden, or Tolperisone. Empirical evidence demonstrates that critical variance in stereochemistry, metabolic fate, and receptor binding thermodynamics preclude a direct swap. Specifically, stereoisomerism dictates a 10- to 100-fold difference in M2 receptor affinity compared to enantiomers found in competing agents [1]. Furthermore, Pridinol exhibits a distinct competitive hydroxylation hierarchy during metabolism, which directly influences drug-drug interaction profiles and systemic clearance rates [2]. Substitution based solely on class mechanism would ignore these quantifiable divergences in potency and pharmacokinetics, potentially leading to suboptimal therapeutic control of muscle tone or unexpected cholinergic side effect burdens. Therefore, scientific and industrial selection must be guided by the specific quantitative data delineated below.

Quantitative Evidence for Pridinol Hydrochloride


Stereochemical Determinants of M2 Receptor Binding

Pridinol's antimuscarinic activity is highly stereospecific, with (R)-configured drugs demonstrating 10- to 100-fold greater affinity for M2 receptors than their corresponding (S)-enantiomers [1]. This study, which included structural comparisons with the common antiparkinsonian agent Trihexyphenidyl (including (R)- and (S)-trihexyphenidyl methiodide), established that the binding affinity of anticholinergics is entropy-driven but subject to extreme variance based on absolute configuration [1]. This quantifies the risk of substituting Pridinol with racemic mixtures or specific enantiomers of analogs like Trihexyphenidyl without understanding the target's stereochemical demand.

Receptor Pharmacology Chirality Muscarinic M2 Receptors Thermodynamics

Differential Hydroxylation Tendency in Metabolism

The metabolic pathways of Pridinol, Trihexyphenidyl, and Biperiden were found to exhibit a 'graduate tendency for hydroxylation' across different structural elements [1]. The investigation established a specific arrangement of falling hydroxymation-tendency, indicating that when alicyclic, saturated heterocyclic, and aromatic ring systems are present (as in Trihexyphenidyl), the alicyclic ring is attacked predominantly [1]. This contrasts with Pridinol's distinct piperidine-propanol structure, which dictates a unique metabolic vulnerability to competitive hydroxylation compared to its antiparkinsonian peers.

Drug Metabolism Pharmacokinetics Antiparkinsonian Drugs Cytochrome P450

Human Pharmacokinetics Profile

In a randomized, crossover bioequivalence trial in healthy subjects (n=34), Pridinol hydrochloride exhibited a geometric mean maximum exposure (Cmax) of 27.44-29.27 ng/mL, reached within 0.90-1.00 hours (tmax) following a single 4 mg oral dose of pridinol mesylate [1]. Critically, the elimination half-life (T1/2) demonstrated a wide inter-individual range of 8.97 to 34.85 hours, with a comparable mean T1/2 of approximately 19 hours [1]. The extent of bioavailability (geometric mean AUC0-tlast) was ~183-188 h×ng/mL [1]. This long and variable half-life is a defining feature that distinguishes its dosing considerations from shorter-acting muscle relaxants.

Clinical Pharmacokinetics Bioequivalence LC-MS/MS ADME

Efficacy in Muscle Pain: Placebo-Controlled Meta-Analysis

A systematic review and meta-analysis of double-blind, randomized, placebo-controlled trials (n=2 studies, 342 patients) evaluated the efficacy of Pridinol monotherapy for mild to moderate acute muscle pain [1]. Treatment with Pridinol (administered as either oral tablet or intramuscular injection) resulted in a significantly higher global response rate compared to placebo: 74.0% vs. 49.7% [1]. This yields an Odds Ratio (OR) of 2.86 (95% CI: 1.82-4.51; p < 0.00001) and a Number Needed to Treat (NNT) of 4.1 [1]. This places the quantitative benefit of Pridinol substantially above a placebo baseline, confirming its functional utility as an antispasmodic.

Meta-Analysis Muscle Spasm Analgesic Efficacy Placebo-Controlled NNT

Route Equivalence and Non-Benzodiazepine Mechanism

The meta-analysis by Überall et al. demonstrated that the global response rate to Pridinol was statistically indifferent to the route of administration; oral tablet administration was found to be equally effective as intramuscular injection [1]. Furthermore, as a nonbenzodiazepine antispasmodic, Pridinol achieves muscle relaxation without engaging the GABA-A receptor complex targeted by benzodiazepine-class muscle relaxants, thereby circumventing the associated risks of dependence and sedation tied to that pathway [1][2].

Route of Administration Bioequivalence Real-World Evidence Non-Benzodiazepine

Pridinol Hydrochloride: Research and Industrial Applications


Bioanalytical Method Development Standard

Given its well-defined human pharmacokinetic profile—specifically a quantifiable Cmax (27-29 ng/mL) and a broad elimination half-life range (9-35 hours) as established via validated LC-MS/MS [1]—Pridinol Hydrochloride is ideally suited as a reference standard for developing and validating quantitative bioanalytical assays. Its long half-life and specific MS fragmentation pattern make it a reliable calibrator for detecting anticholinergic exposure in forensic toxicology, doping control (e.g., in equine sports ), and therapeutic drug monitoring panels. Unlike more rapidly cleared analogs, its extended detection window reduces the likelihood of false negatives in compliance monitoring.

Sustained Anticholinergic Muscle Relaxation Model

For researchers utilizing rodent models of spasticity or Parkinsonian tremor, Pridinol Hydrochloride offers a distinct advantage over shorter-acting anticholinergics. With a mean human half-life of approximately 19 hours (and a range extending beyond 30 hours in some subjects) [1], the compound supports once-daily dosing regimens that sustain target engagement at muscarinic M1 and M2 receptors (Ki ~3-10 µM) . This long duration of action reduces the frequency of administration in chronic disease models, minimizing handling stress and ensuring more consistent suppression of central muscle tone over a 24-hour period, as evidenced by its 74% responder rate in human muscle pain trials [2].

Stereospecific M2 Receptor Pharmacological Probe

Pridinol Hydrochloride is a critical tool for investigating the stereochemical requirements of muscarinic receptor antagonism. Comparative thermodynamic binding studies have shown that (R)-configured anticholinergics in this class exhibit a 10- to 100-fold increase in M2 receptor affinity relative to their (S)-enantiomers [3]. Therefore, the procurement and use of enantiomerically pure Pridinol Hydrochloride (or its defined racemate) is essential for experiments designed to dissect the contribution of M2 receptor blockade to central muscle relaxation versus peripheral cholinergic side effects. Using a structurally similar but stereochemically undefined analog like Trihexyphenidyl would confound this structure-activity relationship analysis.

Metabolic Clearance Studies for DDI Screening

As demonstrated in comparative hydroxylation studies with Biperiden and Trihexyphenidyl, Pridinol exhibits a distinct metabolic vulnerability [4]. Researchers utilizing Pridinol Hydrochloride in in vitro hepatocyte assays can leverage this specific metabolic signature to screen for competitive inhibition of CYP enzymes. Its tendency for competitive hydroxylation makes it a valuable substrate for assessing the impact of co-administered test articles on Phase I metabolism. Selecting Pridinol over Biperiden or Trihexyphenidyl provides a unique chemical scaffold (piperidine-propanol) to map out structure-dependent clearance pathways, which is critical for predicting human drug-drug interaction liabilities early in the development pipeline.

Technical Documentation Hub

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